cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine;dihydrochloride
Description
cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine dihydrochloride is a fluorinated pyrrolidine derivative with a dihydrochloride salt formulation. Its structure features a five-membered pyrrolidine ring substituted with a fluorine atom in the cis-4 position and dimethylamine groups at the 3-position. The dihydrochloride salt enhances its solubility and stability, making it a candidate for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
(3R,4S)-4-fluoro-N,N-dimethylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2.2ClH/c1-9(2)6-4-8-3-5(6)7;;/h5-6,8H,3-4H2,1-2H3;2*1H/t5-,6+;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRYXXDNFQVSNL-KXSOTYCDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CNCC1F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CNC[C@@H]1F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine dihydrochloride typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors . The synthetic routes often include:
Ring Construction: This can be achieved through cyclization reactions involving appropriate precursors under specific conditions.
Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the fluorine and dimethylamine groups.
Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and the presence of fluorine and dimethylamine groups contribute to its binding affinity and select
Biological Activity
cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine; dihydrochloride is a fluorinated pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its implications in medicinal chemistry and pharmacology.
Synthesis
The synthesis of cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine involves several steps, typically starting from commercially available fluorinated precursors. The compound can be synthesized through nucleophilic substitution reactions or by employing catalytic hydrogenation techniques. The use of fluorine in the molecular structure is known to enhance biological activity due to its unique electronic properties and ability to form stronger interactions with biological targets.
Antimicrobial Properties
Recent studies have shown that pyrrolidine derivatives exhibit significant antimicrobial activity. In vitro tests demonstrated that various pyrrolidine compounds, including those structurally similar to cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine, possess antibacterial and antifungal properties against a range of pathogens.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | MIC (µM) against Bacteria | MIC (µM) against Fungi |
|---|---|---|
| 2,6-Dipyrrolidino-1,4-dibromobenzene | 4.69 (B. subtilis) | 16.69 (C. albicans) |
| 2,4,6-Tripyrrolidinochlorobenzene | 5.64 (S. aureus) | 56.74 (Fusarium oxysporum) |
| cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine | TBD | TBD |
Note: TBD indicates that specific MIC values for cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine were not provided in the reviewed literature but are anticipated based on structural activity relationships.
The mechanism through which pyrrolidine derivatives exert their antibacterial effects often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. The presence of fluorine enhances lipophilicity and cellular uptake, which may contribute to increased efficacy.
Case Studies
Several case studies have explored the biological activity of similar pyrrolidine compounds:
- Study on Neuronal Nitric Oxide Synthase (nNOS) Inhibition : A study reported the synthesis of chiral pyrrolidine inhibitors targeting nNOS, revealing that modifications in the pyrrolidine ring significantly affect binding affinity and selectivity toward nNOS over endothelial nitric oxide synthase (eNOS). This suggests potential applications in neuroprotection and cardiovascular therapies .
- Antiviral Activity : Research on fluorinated nucleosides indicated that fluorination could enhance the antiviral activity of certain compounds against viral replication processes. Although specific data for cis-4-fluoro-N,N-dimethyl-pyrrolidin-3-amine were not detailed, the precedent suggests a promising avenue for further exploration .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s cis-fluoro configuration distinguishes it from other pyrrolidine derivatives. Below is a comparative analysis with structurally related compounds:
Functional Group Analysis
- Fluorine vs. Trifluoromethyl Groups : The cis-fluoro substituent in the target compound offers moderate electronegativity and steric effects, whereas trifluoromethyl groups (e.g., in ) provide stronger electron-withdrawing properties and metabolic stability .
- Salt Form : Dihydrochloride salts improve aqueous solubility compared to free bases, critical for bioavailability in drug candidates .
- Heterocyclic Cores : Pyrrolidine (target compound) offers conformational flexibility, while pyrrolopyridazine () introduces fused-ring rigidity for target binding specificity .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
